molecular formula C19H20ClN3O2 B2863389 N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-79-9

N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No. B2863389
CAS RN: 873093-79-9
M. Wt: 357.84
InChI Key: GDUYEJKZWIFZBY-UHFFFAOYSA-N
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Description

“N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” is a chemical compound with the molecular formula C17H16ClN3O2 . It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole ring system, which is a bicyclic compound consisting of the fusion of benzene and imidazole . The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” would depend on its specific structure. It has a molecular weight of 329.789 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the retrieved sources.

Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. In medicinal chemistry research, analogs of this compound have exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assays . This suggests that it could be a candidate for the development of new anti-inflammatory drugs, potentially offering a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Fungicidal Activity

Derivatives of this compound have shown promising fungicidal activities. In particular, studies have indicated that certain nicotinamide derivatives, which share a similar structure, are effective against cucumber downy mildew . This implies that N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide could be optimized for use as a fungicide in agricultural settings.

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their specific biological activity. For example, some benzimidazole derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting that they may interact with microbial and viral proteins or enzymes .

Future Directions

The benzimidazole moiety is a promising pharmacophore with diverse pharmacological activities . Future research could focus on designing and synthesizing new benzimidazole derivatives with enhanced biological activities and improved safety profiles. Additionally, more detailed studies on the physical and chemical properties, safety, and hazards of specific benzimidazole derivatives, including “N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide”, would be beneficial.

properties

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-16-8-4-5-9-17(16)23(19)11-12-25-18-10-6-3-7-15(18)20/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYEJKZWIFZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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